![molecular formula C14H30N4O2 B14615007 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea is an organic compound characterized by its unique structure, which includes a hydrazinylidenemethyl group and a nonoxypropyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate the reaction.
Catalysts: In some cases, catalysts like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity hydrazine derivatives and isocyanates.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: May involve inhibition of enzyme activity or modulation of signaling pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- 1-[(E)-hydrazinylidenemethyl]-3-(3-methoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-ethoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-butoxypropyl)urea
Comparison:
- Structural Differences: Variations in the alkoxy group attached to the propyl chain.
- Chemical Properties: Differences in solubility, reactivity, and stability.
- Biological Activity: Variations in enzyme inhibition or receptor binding affinity, leading to different biological effects.
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea stands out due to its unique combination of hydrazinylidenemethyl and nonoxypropyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C14H30N4O2 |
|---|---|
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea |
InChI |
InChI=1S/C14H30N4O2/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
Clé InChI |
ZLLSJVFYKLBZJL-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCOCCCNC(=O)N/C=N/N |
SMILES canonique |
CCCCCCCCCOCCCNC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


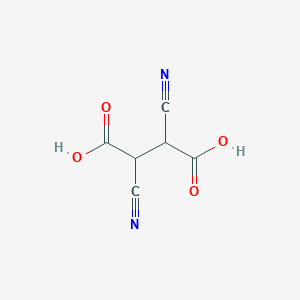
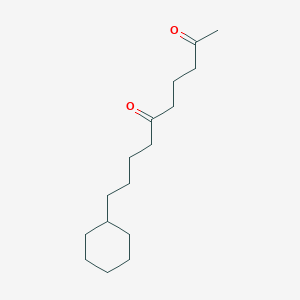
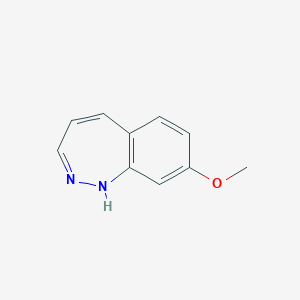
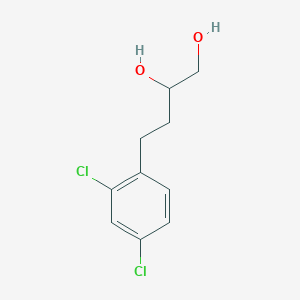
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
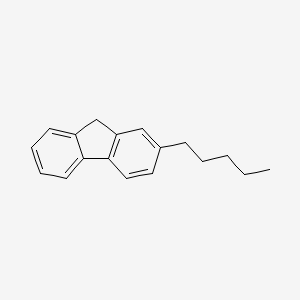
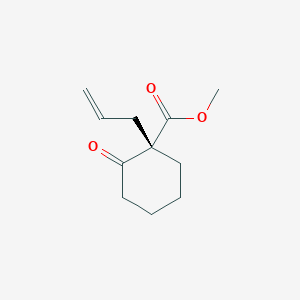
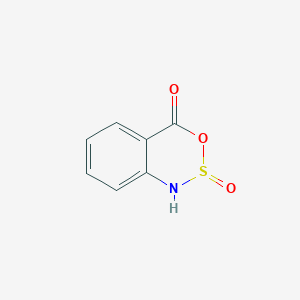
![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
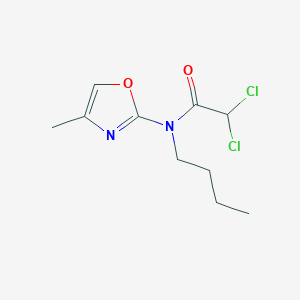
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
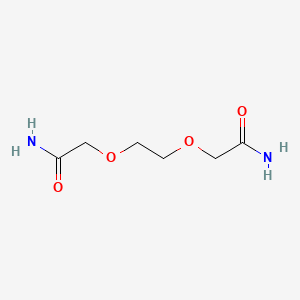
![N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14615005.png)

